Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans
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Overview
Description
Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans is a synthetic organic compound characterized by its cyclobutane ring structure with a fluorophenyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Fluorophenyl Group: This step may involve a Friedel-Crafts alkylation reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield and purity, as well as employing continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the hydroxy group or reduce the carboxylic acid to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of polymers or advanced materials.
Biology
Biochemical Studies: Used as a probe to study enzyme mechanisms or receptor binding.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane Derivatives: Compounds with similar cyclobutane ring structures.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups.
Hydroxycarboxylic Acids: Compounds with both hydroxy and carboxylic acid functional groups.
Uniqueness
Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans is unique due to the combination of its cyclobutane ring, fluorophenyl group, and hydroxycarboxylic acid functionality. This unique structure may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C12H13FO3 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c13-10-3-1-2-8(4-10)5-12(16)6-9(7-12)11(14)15/h1-4,9,16H,5-7H2,(H,14,15) |
InChI Key |
QRWZVUUAIPQNOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CC2=CC(=CC=C2)F)O)C(=O)O |
Origin of Product |
United States |
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